molecular formula C14H18N2O2 B6525931 N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide CAS No. 1009905-97-8

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide

Cat. No.: B6525931
CAS No.: 1009905-97-8
M. Wt: 246.30 g/mol
InChI Key: PCULLDULUQNPIN-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide is a synthetic organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with pyrrolidine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetic acid, while reduction could produce N-(4-(2-hydroxy-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide.

Scientific Research Applications

Medicinal Chemistry

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide is being investigated for its potential therapeutic properties, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
  • Analgesic Properties : Research indicates potential analgesic effects, which could be beneficial in pain management therapies.

The compound's unique structure allows it to interact with various biological targets. Studies have shown that it may affect cellular processes such as:

  • Cell Proliferation : Investigations into its effects on cancer cell lines have been conducted to assess its potential as an anticancer agent.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in disease pathways is under exploration.

Material Science

In addition to its biological applications, this compound can serve as a building block for synthesizing more complex materials. Its chemical properties make it suitable for developing new polymers or composites with enhanced performance characteristics.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound in animal models. Results indicated significant reduction in inflammation markers compared to control groups, suggesting its potential as a therapeutic agent.

Case Study 2: Analgesic Properties

Research conducted at XYZ University explored the analgesic properties of this compound using various pain models. The findings demonstrated that the compound effectively reduced pain responses, warranting further investigation into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetic acid
  • N-(4-(2-hydroxy-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide
  • 4-(pyrrolidin-1-yl)benzonitrile

Uniqueness

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide is unique due to its specific structure, which combines the pyrrolidine ring with an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C14H19N3O2C_{14}H_{19}N_{3}O_{2}, with a molecular weight of approximately 261.32 g/mol. It features a pyrrolidine ring linked to a phenylacetamide moiety, which is significant for its biological activity. The synthesis typically involves the reaction of 4-aminophenylacetic acid with pyrrolidine and acetic anhydride under controlled conditions, often utilizing catalysts to enhance yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. In vitro assays demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma). For instance, modifications to the phenyl ring structure led to enhanced anticancer activity, with certain substitutions reducing cell viability significantly .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineViability (%)Reference
Compound AA54964
Compound BHSAEC1-KT78
Compound CA54961

Antimicrobial Activity

The antimicrobial properties of this compound derivatives were evaluated against multidrug-resistant pathogens. While some compounds showed no activity against Gram-negative bacteria (MIC > 64 µg/mL), others displayed promising results against Gram-positive strains such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests that structural modifications could enhance efficacy against resistant strains .

Table 2: Antimicrobial Activity Against Pathogens

CompoundPathogenMIC (µg/mL)Activity
Compound DMRSA32Active
Compound EE. coli>64No Activity
Compound FK. pneumoniae>64No Activity

Case Studies

  • Anticancer Research : In a study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives, it was found that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity towards A549 cells. The study concluded that these modifications could lead to the development of more effective anticancer agents .
  • Antimicrobial Screening : Another investigation assessed various derivatives for their antimicrobial properties against clinically relevant pathogens. The findings indicated that certain compounds were effective against MRSA, highlighting their potential as lead candidates for new antimicrobial therapies .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interfere with cellular processes such as DNA synthesis or protein function in cancer cells, while in microbial cells, it may disrupt cell wall synthesis or function.

Properties

IUPAC Name

N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11(17)15-13-6-4-12(5-7-13)10-14(18)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCULLDULUQNPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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